molecular formula C9H8ClNO2S2 B3021720 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide CAS No. 190659-59-7

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

Cat. No.: B3021720
CAS No.: 190659-59-7
M. Wt: 261.8 g/mol
InChI Key: CGMQMZKLIJYAKX-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is a chemical compound with the molecular formula C9H8ClNO2S2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonamide group attached to a benzo[b]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-3-methylbenzo[b]thiophene.

    Sulfonation: The benzo[b]thiophene derivative undergoes sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide group.

    3-Methylbenzo[b]thiophene-2-sulfonamide: Lacks the chloro group.

    5-Chlorobenzo[b]thiophene-2-sulfonamide: Lacks the methyl group.

Uniqueness

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQMZKLIJYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373995
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-94-8
Record name 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-94-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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